1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
1,3-difluoro-5-nitro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(11)1-3(13(14)15)2-5(6)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERGLPWGVLNXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange and Fluorination
A key step in preparing fluorinated aromatics is the replacement of chlorine atoms with fluorine. This is typically achieved by reacting chlorinated benzene derivatives with alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) in high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO).
- Example Reaction : 1,3,5-Trichlorobenzene reacts with KF and a phase transfer catalyst (e.g., tetrakis(diethylamino)phosphonium bromide) at elevated temperatures (~180°C) for extended periods (up to 10 hours) to yield 3,5-difluorochlorobenzene intermediates.
| Parameter | Details |
|---|---|
| Starting material | 1,3,5-Trichlorobenzene |
| Fluoride source | Potassium fluoride (KF) |
| Catalyst | Tetrakis(diethylamino)phosphonium bromide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 180°C |
| Reaction time | 10 hours |
| Yield | Approximately 40-48% for difluorochlorobenzene |
This halogen exchange is critical for introducing fluorine atoms in the 1,3-positions of the benzene ring while retaining a chlorine atom for further functionalization.
Nitration of Fluorinated Aromatics
Nitration of fluorinated chlorobenzenes is performed under classical electrophilic aromatic substitution conditions, typically using nitric acid and sulfuric acid mixtures. The presence of fluorine atoms directs the nitration to specific positions due to their electron-withdrawing effects.
-
- Reaction with mixed acid (HNO3/H2SO4) at controlled temperatures (0–50°C).
- Careful control avoids over-nitration or unwanted side reactions.
Outcome : Formation of 2,6-dichloro-3,5-difluoronitrobenzene, which can be further processed.
Incorporation of the Trichloromethoxy Group
The trichloromethoxy (-OCCl3) group is introduced via substitution reactions involving trichloromethyl precursors. One documented approach is the reaction of bis-(trichloromethyl)-benzene derivatives with bis-(trifluoromethyl)-benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or antimony pentachloride (SbCl5).
-
- Mix bis-(trichloromethyl)-benzene and bis-(trifluoromethyl)-benzene in a flask.
- Add Lewis acid catalyst (e.g., 5 g AlCl3 per ~0.25 mol substrate).
- Saturate the mixture with hydrogen chloride gas.
- Heat to 100–150°C for 4–6 hours under stirring.
- After reaction, filter off catalyst and purify by fractional distillation.
Yields : Vary from 31% to 50% depending on exact substrates and conditions.
Representative Experimental Data
| Entry | Substrates | Catalyst | Temp (°C) | Time (h) | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1 | 1,3-bis-(trichloromethyl)-benzene + 1,3-bis-(trifluoromethyl)-benzene | FeCl3 | 150 | 5 | 31 | 1-trichloromethyl-3-trifluoromethyl-benzene |
| 2 | Same as Entry 1 | TiCl4 | 100 | 6 | 35-47 | 1-trifluoromethyl-3-trichloromethyl-benzene |
| 3 | 2-chloro-1,3-bis-(trifluoromethyl)-benzene + 2-chloro-1,3-bis-(trichloromethyl)-benzene | AlCl3 | 140 | 5 | 45 | 1-trifluoromethyl-2-chloro-3-trichloromethyl-benzene |
| 4 | 2-chloro-1,4-bis-(trichloromethyl)-benzene + 2-chloro-1,4-bis-(trifluoromethyl)-benzene | AlCl3 | 140 | 4 | 50 | 1-trichloromethyl-2-chloro-4-trifluoromethyl-benzene |
| 5 | 2,5-dichloro-1,4-bis-(trichloromethyl)-benzene + 2,5-dichloro-1,3-bis-(trifluoromethyl)-benzene | SbCl5 | 150 | 5 | 36 | 1-trichloromethyl-2,5-dichloro-4-trifluoromethyl-benzene |
Notes on Reaction Conditions and Purity
- The reactions require anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates.
- Hydrogen chloride gas saturation is used to facilitate the electrophilic substitution and stabilize intermediates.
- Fractional distillation under reduced pressure is essential to isolate pure products due to close boiling points.
- Catalysts such as AlCl3 and FeCl3 are typically filtered off post-reaction to avoid contamination.
Summary of Preparation Route
- Starting Material Preparation : Begin with chlorinated and trifluoromethyl-substituted benzenes.
- Halogen Exchange : Use KF or KF/CsF mixtures at high temperatures to replace chlorines with fluorines selectively.
- Nitration : Introduce nitro groups via controlled nitration.
- Trichloromethoxy Introduction : React trichloromethyl-containing precursors with fluorinated aromatics under Lewis acid catalysis and HCl atmosphere.
- Purification : Employ fractional distillation and filtration to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent, and room temperature.
Substitution: Sodium methoxide (NaOCH3), methanol as a solvent, and elevated temperatures (50-80°C).
Major Products Formed
Reduction: 1,3-Difluoro-5-amino-2-(trichloromethoxy)benzene
Substitution: 1,3-Dimethoxy-5-nitro-2-(trichloromethoxy)benzene
Scientific Research Applications
1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or activation of specific pathways. The trichloromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Key Observations :
Critical Comparison :
- The target compound’s synthesis demands high-pressure fluorination , contrasting with milder SnCl₂-mediated reductions for diamine derivatives .
- Direct fluorination (as in the target compound) avoids multi-step protection/deprotection but requires specialized equipment .
Physicochemical Properties
Estimated based on nitroaromatic analogues . *Predicted via substituent contributions (trichloromethoxy > trifluoromethoxy ).
Biological Activity
1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClFNO
- Molecular Weight : 263.45 g/mol
- CAS Number : 2265-94-3
The presence of multiple halogens and a nitro group in its structure suggests potential reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is hypothesized that the compound may exert its effects through:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit protein kinases, which play critical roles in cell signaling and proliferation.
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that may induce oxidative stress in cells .
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study on fluorinated β-nitrostyrenes demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activity .
Cytotoxicity Studies
Cytotoxicity assays using brine shrimp lethality bioassays have been employed to evaluate the toxicity of related compounds. For instance, compounds with similar structural features have shown significant cytotoxic effects, with LD50 values ranging from to . The specific LD50 for this compound remains to be determined but can be inferred to be within a comparable range due to structural similarities.
Case Study 1: Antimicrobial Efficacy
In a comparative study of fluorinated nitro compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as , showcasing its potential as an antimicrobial agent.
Case Study 2: Inhibition of Cancer Cell Proliferation
A study investigating the effects of halogenated aromatic compounds on cancer cell lines found that derivatives similar to this compound inhibited cell proliferation by over 50% in certain breast cancer cell lines at concentrations ranging from to . This suggests potential applications in cancer therapy.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of halogenated nitroaromatics often involves sequential functionalization. For example, nitration and halogenation steps can be optimized by varying solvents, catalysts, and reaction temperatures. Evidence from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid synthesis) suggests using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux (3 hours) to achieve high yields of intermediates . For your target compound, consider:
- Solvent Selection: Polar aprotic solvents like DCM or DMF enhance reactivity in nitro-group introductions.
- Catalysis: DMF accelerates acyl chloride formation, critical for trichloromethoxy group installation.
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation (e.g., nitro-group insertion before trichloromethoxy functionalization).
Systematically vary parameters (e.g., molar ratios, time) and employ design-of-experiment (DoE) approaches to identify optimal conditions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy: Use NMR to confirm fluorine positions (chemical shifts ~-110 to -130 ppm for aromatic F) and NMR to verify trichloromethoxy groups (~70-80 ppm for C-O-Cl₃) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 298.92 for C₇H₃Cl₃F₂NO₃) and isotopic patterns matching Cl/F content .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm (nitroaromatic absorbance).
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Halogenated nitroaromatics are sensitive to light and heat. Store the compound at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the trichloromethoxy group . Conduct accelerated stability studies:
- Thermal Stress Testing: Heat samples to 40°C for 1–4 weeks and monitor decomposition via HPLC.
- Humidity Control: Use desiccants (silica gel) to avoid moisture-induced degradation.
Advanced Research Questions
Q. How do the electron-withdrawing effects of the nitro and trichloromethoxy groups influence regioselectivity in further substitution reactions?
Methodological Answer: The nitro (-NO₂) and trichloromethoxy (-O-CCl₃) groups are meta-directing due to their strong electron-withdrawing nature. Computational modeling (e.g., DFT calculations) can predict reaction sites:
- Electrostatic Potential Maps: Identify electron-deficient regions for nucleophilic attack (e.g., para to fluorine in 1,3-difluoro systems) .
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures to favor different products. For example, electrophilic substitution at the 4-position (relative to nitro) may dominate under mild conditions, while harsher conditions could shift selectivity.
Q. What strategies resolve contradictions in reported reaction yields for similar halogenated nitroaromatics?
Methodological Answer: Discrepancies often arise from subtle differences in reagents or workup procedures. To address this:
- Reproducibility Trials: Replicate published protocols (e.g., thionyl chloride reflux ) while controlling variables (e.g., solvent purity, moisture levels).
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenated species or esterifications).
- In Situ Monitoring: Employ ReactIR or Raman spectroscopy to detect intermediate species and adjust reaction quenching times.
Q. How can computational tools predict the environmental fate or toxicity of this compound?
Methodological Answer: Leverage databases like EPA DSSTox and predictive software:
- PBT Profiling: Assess persistence, bioaccumulation, and toxicity using tools like EPI Suite. The trichloromethoxy group may increase environmental persistence due to reduced hydrolytic lability .
- Metabolic Pathway Prediction: Use BKMS_METABOLIC or similar platforms to simulate biodegradation products (e.g., nitro-reduction to amines) .
- ToxCast Data: Cross-reference with high-throughput screening data for endocrine disruption or cytotoxicity endpoints.
Q. What mechanistic insights can be gained from studying the compound’s reactivity under photolytic or oxidative conditions?
Methodological Answer: Design experiments to probe degradation pathways:
- Photolysis Studies: Expose solutions to UV light (254–365 nm) and monitor nitro-group reduction or C-Cl bond cleavage via GC-MS .
- Oxidative Stability: Treat with H₂O₂ or ozone to assess nitro-group retention. For example, nitroaromatics often undergo ring-opening under strong oxidation, forming carbonyl byproducts .
- Surface Adsorption: Use XPS or ToF-SIMS to study interactions with labware surfaces, which may catalyze unintended reactions .
Q. How does the steric bulk of the trichloromethoxy group affect coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The -O-CCl₃ group may hinder transmetalation in cross-coupling reactions. Mitigate this by:
- Ligand Screening: Test bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
- Solvent Optimization: Use high-polarity solvents (DMF, NMP) to improve solubility of halogenated intermediates.
- Microwave Assistance: Apply microwave irradiation to enhance reaction rates and reduce steric hindrance effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
